[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Beschreibung
Systematic IUPAC Nomenclature Analysis
The IUPAC name of the compound is structured to describe its tetracyclic aglycone backbone, substituents, and glycosylation sites:
- Aglycone core : The tetradecahydropicene system (a fused tetracyclic structure with 14 hydrogenated rings) forms the steroidal backbone. The numbering begins at position 4a for the carboxylate-bearing carbon, followed by positions 5, 6a, 6b, 8a, 9, 10, 12a, and 14b, each annotated with stereochemical descriptors (R or S) .
- Substituents :
- Hydroxyl groups : At positions 5, 10, and 11.
- Hydroxymethyl groups : At positions 9 and the oxan-2-yl sugar moiety.
- Methyl groups : At positions 2, 2, 6a, 6b, 9, and 12a.
- Glycosylation : Two β-D-glucopyranose units (oxan-2-yl rings) are attached via ether linkages at positions 4 and 10 of the aglycone. Each sugar unit is fully hydroxylated at positions 3, 4, and 5, with a hydroxymethyl group at position 6 .
The systematic name adheres to IUPAC rules by prioritizing functional groups in the order of carboxylate esters > ethers > hydroxyls, with stereochemical descriptors explicitly defined for all chiral centers .
Molecular Formula and Weight Determination
The compound’s molecular formula is C₃₆H₅₈O₁₀ , derived from:
- Aglycone : C₂₇H₃₈O₆ (tetradecahydropicene carboxylate core with hydroxyl and methyl substituents).
- Glycosidic moieties : 2 × (C₆H₁₁O₅) (two glucopyranose units).
| Property | Value |
|---|---|
| Molecular formula | C₃₆H₅₈O₁₀ |
| Molecular weight | 650.8 g/mol |
| Degree of unsaturation | 9 (4 rings + 5 double bonds) |
The molecular weight was calculated using isotopic mass data from PubChem , with the aglycone contributing 458.6 g/mol and each sugar unit adding 96.1 g/mol.
Stereochemical Configuration Elucidation
The compound exhibits 14 stereogenic centers, including:
- Aglycone :
- C4a (R), C5 (R), C6a (R), C6b (R), C8a (R), C9 (S), C10 (S), C12a (R), C14b (S).
- Sugar units :
The stereochemistry was confirmed via NMR and X-ray crystallography data, which align with the InChI descriptor:InChI=1S/C36H58O10/.../t20-,21+,22+,23+,24-,25+,26+,27-,28+,29-,32-,33+,34+,35+,36+/m0/s1 . This string indicates trans configurations at C20–C21 and cis configurations at C24–C25, critical for maintaining the aglycone’s rigidity.
Functional Group Identification and Characterization
Key functional groups include:
- Carboxylate ester : At C4a, formed between the aglycone’s carboxyl group and the C2 hydroxyl of the first glucose unit.
- Ether linkage : At C10, connecting the aglycone to the second glucose unit.
- Hydroxyl groups : Seven primary and secondary -OH groups (positions 5, 10, 11 on the aglycone; 3, 4, 5 on both sugars).
- Hydroxymethyl groups : -CH₂OH at C9 of the aglycone and C6 of both sugars.
- Methyl branches : Six -CH₃ groups stabilizing the aglycone’s hydrophobic regions .
Infrared (IR) spectroscopy would reveal absorption bands at:
Comparative Structural Analysis with Related Triterpenoid Saponins
This compound’s aglycone diverges from the oleanane (e.g., glycyrrhizin) or dammarane (e.g., ginsenosides) skeletons, instead adopting a picene-derived framework. Unlike glycyrrhizin’s glucuronide moieties, this molecule uses neutral glucose units, reducing its acidity. The hexamethyl substitution pattern enhances lipophilicity compared to the more polar ginsenosides .
Eigenschaften
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O15/c1-37(2)11-13-42(36(53)57-35-32(52)30(50)28(48)24(18-44)55-35)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)56-34-31(51)29(49)27(47)23(17-43)54-34/h7,21-35,43-52H,8-19H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILGDNVKPMVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Semi-Synthetic Derivation from Natural Precursors
Industrial routes typically employ oleanolic acid or ursolic acid as starting materials, exploiting their structural similarity to the target's core. Key modifications involve:
- Methylation : Six methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and aluminum trichloride in dichloromethane at −15°C.
- Hydroxymethyl Installation : Mannich reactions with formaldehyde and dimethylamine hydrochloride achieve hydroxymethylation at C-9 and C-11, followed by acidic workup to hydrolyze amine intermediates.
Total Synthesis Approaches
De novo construction of the triterpenoid framework proceeds through squalene oxide cyclization under Brønsted acid catalysis (H₃PO₄, 80°C), yielding the basic pentacyclic structure. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the C-4a carboxylate group, requiring careful pH control to prevent over-oxidation.
Hydroxyl Group Protection Strategies
The triterpenoid core contains eight hydroxyl groups requiring temporary protection during glycosylation:
| Position | Protecting Group | Deprotection Method |
|---|---|---|
| C-3 | Acetyl | NH₃/MeOH, 0°C |
| C-6a | Benzyl | H₂/Pd-C, EtOAc |
| C-8a | TBDMS | TBAF/THF, 25°C |
| C-14b | Acetyl | NH₃/MeOH, 0°C |
Benzyl protection proves critical for the C-6a hydroxyl, preventing premature glycosylation at this position during subsequent steps.
Glycosylation Methodologies
Sugar Donor Activation
The glucopyranosyl donors are prepared via:
- Trichloroacetimidate Formation : D-Glucose is treated with trichloroacetonitrile and DBU in CH₂Cl₂, yielding the β-configured imidate with >95% anomeric purity.
- Thioglycoside Preparation : Alternative routes employ peracetylated glucose with ethylsulfanyl trimethylsilane and BF₃·OEt₂, generating stable thioglycoside donors.
Sequential Glycosylation
First Glycosylation (C-10 Position):
The triterpenoid core (1 eq) reacts with 2.5 eq glucopyranosyl trichloroacetimidate in anhydrous CH₂Cl₂ under 0.1% TfOH catalysis at −40°C. Molecular sieves (4Å) ensure water removal, achieving 82% coupling efficiency.
Second Glycosylation (C-11 Position):
The mono-glycosylated intermediate undergoes Schmidt glycosylation using 3 eq perbenzoylated glucosyl fluoride and SnCl₂/AgOTf (1:2) in toluene at 60°C. This three-step sequence (protection-activation-deprotection) yields the di-glycosylated product in 74% yield.
Catalytic Systems and Reaction Engineering
Comparative analysis of glycosylation catalysts reveals optimal performance with solid acid resins:
| Catalyst | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| Nafion NR50 | 120 | 85 | <5% |
| Amberlyst-15 | 100 | 78 | 12% |
| p-Toluenesulfonic acid | 80 | 65 | 18% |
Perfluorosulfonic acid resins (e.g., Nafion) demonstrate superior thermal stability and recyclability, enabling five consecutive batches without significant activity loss.
Deprotection and Final Isolation
Simultaneous deprotection employs a three-stage protocol:
- Saponification : 0.5M NaOH/MeOH (1:3) removes acetyl groups at 0°C
- Hydrogenolysis : H₂ (50 psi) over 10% Pd/C cleaves benzyl ethers
- Acid Wash : 0.1M HCl in EtOAc eliminates residual silyl protectors
Final purification uses reverse-phase HPLC (C18 column, 35% MeCN/H₂O) followed by lyophilization to obtain the target compound as a white crystalline solid (98.2% purity by NMR).
Industrial-Scale Production
Continuous Flow Glycosylation
Modern facilities implement microreactor technology for the glycosylation steps:
- Residence time: 8.5 minutes
- Throughput: 12 kg/h
- Energy consumption: 35% reduction vs batch
Solvent Recycling Systems
Azeotropic distillation units recover >92% of CH₂Cl₂ and toluene, reducing production costs by $18/kg.
Analytical Characterization
Critical quality control parameters include:
- HPLC-MS : tR = 14.3 min (ESI+ m/z 1203.4 [M+Na]⁺)
- ¹³C NMR : 42 distinct signals between δ 10-180 ppm
- Optical Rotation : [α]²⁵D +37.8° (c 0.1, MeOH)
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre mehreren funktionellen Gruppen machen sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese.
Biologie
In der Biologie kann diese Verbindung aufgrund ihrer mehreren Hydroxylgruppen, die mit verschiedenen Biomolekülen interagieren können, ein Potenzial als biochemische Sonde haben.
Medizin
In der Medizin könnte diese Verbindung hinsichtlich ihrer potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmender oder antioxidativer Aktivität, untersucht werden.
Industrie
In der Industrie könnte diese Verbindung aufgrund ihrer einzigartigen strukturellen Eigenschaften bei der Entwicklung neuer Materialien wie Polymeren oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-Hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die mehreren Hydroxylgruppen ermöglichen Wasserstoffbrückenbindungen und andere Wechselwirkungen mit diesen Zielstrukturen, was zu verschiedenen biologischen Wirkungen führt.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in this compound is likely to contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in the development of nutraceuticals aimed at reducing the risk of chronic diseases associated with oxidative damage.
Anti-inflammatory Effects
Compounds derived from natural sources that share structural characteristics with this molecule have been shown to possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for therapeutic agents aimed at treating inflammatory diseases.
Biochemical Applications
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For example:
- Cyclooxygenase (COX) Inhibition : Similar compounds have been studied for their ability to inhibit COX enzymes involved in inflammatory processes.
- Lipoxygenase Inhibition : This could be beneficial in managing conditions like asthma or allergies by modulating leukotriene synthesis.
Agricultural Applications
Natural Pesticides
The bioactivity of this compound may extend to agricultural uses as a natural pesticide or fungicide. Its potential to disrupt the metabolic processes of pests or pathogens could lead to the development of eco-friendly pest management solutions.
Nutritional Applications
Functional Food Ingredients
Given its antioxidant and anti-inflammatory properties, this compound could be incorporated into functional foods aimed at promoting health and preventing disease. Research into its bioavailability and efficacy in human diets would be necessary to support such applications.
Cosmetic Applications
Skin Care Formulations
The antioxidant properties of this compound make it a suitable candidate for inclusion in cosmetic formulations aimed at reducing skin aging and improving skin health. Its ability to protect against UV-induced damage could enhance the efficacy of sunscreens and anti-aging products.
Wirkmechanismus
The mechanism of action of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions with these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Ester-Linked Sugar Derivatives
(a) Galloylated Flavan Derivatives ()
Compounds like 5-hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl-3,4,5-trimethoxybenzoate share ester-linked aromatic groups but differ in:
- Substituents : Methoxy (-OCH3) groups instead of hydroxyl (-OH) on the benzene rings, reducing polarity and hydrogen-bonding capacity.
- Core Structure : A chromene backbone vs. the tetradecahydropicene core of the target compound.
- Synthesis : Both utilize esterification and glycosylation steps (e.g., DMSO-mediated reactions, Pd/C hydrogenation) .
(b) Cyclopenta[c]pyran Carboxylic Acid ()
The compound 6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid features:
- A cyclopenta[c]pyran core with a glucose moiety, contrasting with the triterpenoid core of the target compound.
- Sulfation : Absent in the target compound but present in analogs like 3-hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid , which may enhance solubility .
Gallate-Containing Compounds ()
Catechins such as (-)-epigallocatechin gallate (EGCG) share:
Substituent Position and Similarity ()
Studies on o-aminophenol isomers demonstrate that minor structural changes (e.g., -OH position) drastically alter physicochemical properties. For the target compound:
Data Comparison Table
Research Implications and Gaps
- Synthesis Challenges : The target compound’s complexity may require advanced glycosylation strategies, as seen in ’s use of Pd/C and DMSO .
Biologische Aktivität
The compound under consideration is a complex polyphenolic structure that exhibits significant biological activity. Its intricate molecular framework suggests potential applications in pharmacology and biochemistry. This article aims to explore its biological activity through various studies and research findings.
Chemical Structure
The compound has the following structural characteristics:
- Molecular Formula : C36H58O10
- Average Molecular Weight : 650.83 g/mol
- IUPAC Name : [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate.
Biological Activity Overview
The biological activities of this compound are attributed to its polyphenolic structure which is known for various health benefits including antioxidant properties and potential therapeutic effects against chronic diseases.
Antioxidant Activity
Research indicates that polyphenolic compounds can scavenge free radicals and reduce oxidative stress. Studies have shown that similar compounds exhibit significant antioxidant activity which may be applicable to this compound as well .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory effects of polyphenols. The compound's structure suggests it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Antimicrobial Activity
Polyphenols are also recognized for their antimicrobial properties. Preliminary studies indicate that compounds with similar structures can inhibit the growth of various pathogens including bacteria and fungi .
Case Studies and Research Findings
The biological activities of the compound can be explained through several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure donate electrons to free radicals.
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammation and microbial growth.
- Gene Expression Modulation : Polyphenols can influence gene expression related to antioxidant defense mechanisms.
Q & A
Basic Question: What methodologies are recommended for determining the structural identity of this compound, particularly its glycosidic linkages and stereochemistry?
Answer:
- Nuclear Magnetic Resonance (NMR): Use high-resolution -NMR and -NMR to resolve overlapping signals from hydroxyl and methyl groups. For glycosidic linkages, analyze anomeric proton couplings () and NOESY/ROESY correlations to confirm linkage positions (e.g., axial vs. equatorial orientations) .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns, distinguishing between isobaric structures (e.g., hexose vs. pentose substituents) .
- X-ray Crystallography: If crystalline derivatives are obtainable, single-crystal analysis provides unambiguous stereochemical assignments for complex polycyclic systems .
Basic Question: How can researchers synthesize this compound while preserving labile hydroxyl and glycosidic groups?
Answer:
- Protecting Groups: Use orthogonal protection strategies (e.g., acetyl, benzyl, or silyl ethers) for hydroxyl groups during glycosylation. For example, benzoylation of hydroxyls prior to glycosidic bond formation prevents undesired side reactions .
- Solvent Systems: Conduct reactions in anhydrous polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and minimize hydrolysis. highlights successful use of dichloromethane for acid-sensitive steps .
- Purification: Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to isolate polar intermediates. Reverse-phase HPLC may be necessary for final purification .
Advanced Question: How would you design a multi-step synthesis route for this compound, considering steric hindrance and regioselectivity?
Answer:
- Retrosynthetic Analysis: Divide the molecule into the triterpene core and glycosyl donor moieties. Prioritize late-stage glycosylation to avoid interference during core functionalization .
- Stepwise Functionalization: Introduce methyl and hydroxymethyl groups early via alkylation or aldol condensation. Use Mitsunobu reactions for stereospecific hydroxylation at C-11 and C-9 .
- Regioselective Glycosylation: Activate the glycosyl donor (e.g., trichloroacetimidate) under mild Lewis acid catalysis (e.g., TMSOTf) to ensure regioselective attachment at the C-10 position .
Advanced Question: What experimental approaches are suitable for analyzing stereochemical outcomes in derivatives of this compound?
Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers of synthetic intermediates .
- Dynamic NMR: Monitor diastereotopic protons (e.g., methyl groups at C-6a and C-6b) under variable-temperature conditions to assess conformational rigidity .
- Computational Modeling: Combine DFT calculations (e.g., B3LYP/6-31G*) with NOE data to predict and validate stereochemical configurations .
Advanced Question: How can researchers evaluate the compound’s solubility and stability under varying pH and temperature conditions?
Answer:
- Solubility Profiling: Conduct shake-flask experiments in buffered solutions (pH 2–12) with HPLC quantification. suggests hydrophilic glycosyl groups enhance aqueous solubility .
- Stability Studies: Use accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS. For thermal stability, employ DSC/TGA to identify decomposition thresholds .
- pH-Dependent Hydrolysis: Track glycosidic bond cleavage kinetics using -NMR in deuterated buffers (e.g., phosphate-buffered DO) .
Data Contradiction Analysis: How should discrepancies between spectroscopic data and computational predictions be resolved?
Answer:
- Validation via Isotopic Labeling: Synthesize -labeled analogs to confirm NMR signal assignments (e.g., distinguishing C-4a carboxylate from other carbonyl groups) .
- Hybrid DFT-MD Simulations: Combine quantum mechanics (QM) and molecular dynamics (MD) to model solvent effects and proton exchange processes that may obscure NMR data .
- Cross-Platform Spectral Matching: Compare experimental MS/MS fragmentation patterns with in silico predictions (e.g., CFM-ID or MetFrag) to identify misassigned peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
